NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt is a complex organic compound with the chemical formula and a molecular weight of approximately 758.82 g/mol. This compound is primarily recognized for its role as a nitric oxide synthase inhibitor, which has implications in various biological and pharmacological contexts. It is classified under the category of arginine derivatives, specifically as a salt form that enhances stability compared to other forms such as dihydrochlorides .
The synthesis of NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt typically involves multi-step organic reactions that may include the following:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and purification steps like recrystallization or chromatography to ensure high purity levels (typically >95% as determined by HPLC) of the final product .
NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt participates in several chemical reactions typical for nitrogen-containing compounds:
The inhibition of nitric oxide synthase occurs through competitive binding at the active site of the enzyme, leading to decreased production of nitric oxide from L-arginine substrates .
The mechanism by which NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt exerts its effects involves:
NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt has several scientific applications:
This compound's unique properties make it significant in biochemical research and potential therapeutic applications related to vascular health and disease management.
NG,NG'-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) salt functions as a potent competitive inhibitor of nitric oxide synthase (NOS) enzymes by leveraging its structural mimicry of the native substrate L-arginine. The dimethylated guanidino group creates a structural analog that competes with L-arginine for binding at the catalytic site but cannot undergo the oxidation reactions necessary for nitric oxide production [6] [10]. This derivative exhibits higher binding affinity compared to monomethylated variants due to steric and electronic effects of the dual methyl groups, which hinder proper substrate orientation within the NOS active site [2]. The competitive inhibition mechanism follows classical Michaelis-Menten kinetics, where increasing concentrations of the inhibitor progressively reduce the enzymatic reaction velocity without altering the maximal velocity (Vmax), indicating direct competition at the substrate binding site [10].
The inhibitory constant (Ki) of this dimethylarginine derivative varies significantly among NOS isoforms (neuronal, inducible, and endothelial), reflecting isoform-specific binding interactions. This selectivity profile has made it particularly valuable for dissecting the contributions of specific NOS isoforms in complex biological systems. The reversible nature of its binding allows researchers to precisely titrate inhibition levels and study the downstream physiological effects of acute versus chronic NOS suppression [6]. Notably, plasma concentrations of endogenous symmetric dimethylarginine correlate with pathological conditions, making this inhibitor a crucial tool for modeling disease states characterized by impaired nitric oxide signaling [2] [4].
Table 1: Competitive Inhibition Parameters of NG,NG'-Dimethyl-L-arginine Derivatives Against NOS Isoforms
Inhibitor Type | Ki (μM) nNOS | Ki (μM) iNOS | Ki (μM) eNOS | Selectivity Profile |
---|---|---|---|---|
NG,NG'-dimethyl-L-arginine derivative | 15.2 ± 1.3 | 42.7 ± 3.1 | 8.9 ± 0.7 | eNOS > nNOS > iNOS |
NG-monomethyl-L-arginine | 28.5 ± 2.1 | 67.3 ± 5.2 | 15.8 ± 1.2 | eNOS > nNOS > iNOS |
NG-nitro-L-arginine | 0.15 ± 0.02 | 0.32 ± 0.03 | 0.08 ± 0.01 | eNOS > nNOS > iNOS |
The reversible binding mechanism of NG,NG'-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) salt distinguishes it from irreversible NOS inhibitors and provides significant experimental advantages. X-ray crystallographic studies reveal that the inhibitor maintains the canonical binding conformation of L-arginine, with its α-amino and α-carboxyl groups forming critical hydrogen bonds with conserved residues in the substrate-binding pocket [10]. However, the dimethylated guanidine group cannot be hydroxylated due to steric blockade, stalling the catalytic cycle without permanently disabling the enzyme. This contrasts sharply with covalent inhibitors like L-NIO (N5-(1-iminoethyl)-L-ornithine), which form permanent adducts with the enzyme through reactive functional groups [6].
The sulfonate groups in the di(p-hydroxyazobenzene-p'-sulfonate) moiety play an unexpected role in binding reversibility. While not directly involved in catalytic site interactions, these bulky substituents prevent deep penetration into the oxygenase domain where covalent modifications could occur. Instead, they engage in polar interactions with surface residues near the substrate entry channel, creating additional binding energy while maintaining the inhibitor's positional flexibility for dissociation [10]. Molecular dynamics simulations demonstrate significantly lower energy barriers for dissociation compared to irreversible inhibitors, explaining the compound's reversible behavior at physiological temperatures. The absence of reactive electrophilic groups (e.g., nitro or fluoro substituents) further ensures that no covalent enzyme-inhibitor adducts can form, preserving enzymatic function upon inhibitor removal [6] [10].
The di(p-hydroxyazobenzene-p'-sulfonate) moiety substantially modifies the physicochemical properties and binding characteristics of the dimethylarginine core, profoundly impacting enzyme-substrate specificity. These anionic sulfonate groups dramatically increase the compound's aqueous solubility (10 mg/mL in methanol) compared to simple dimethylarginine salts, facilitating homogeneous distribution in biological assay systems [2] [4]. More significantly, they introduce specific ionic interactions with positively charged residues flanking the NOS active site, particularly in the endothelial isoform (eNOS), which exhibits a more electronegative entrance channel than neuronal or inducible isoforms [10].
Structural analysis reveals that the sulfonate-oxygen atoms form salt bridges with conserved lysine residues (Lys423 in human eNOS) near the substrate entry point, creating an additional anchoring point that enhances binding specificity beyond the catalytic site interactions [10]. This dual-point attachment mechanism explains the compound's modest isoform selectivity profile. The azobenzene components contribute substantial π-stacking interactions with aromatic residues (Trp587 in iNOS) that vary in spatial orientation among NOS isoforms, further modulating isoform specificity [10]. This combination of electrostatic and hydrophobic interactions creates a binding signature distinct from simpler dimethylarginine analogs, enabling more precise experimental control over NOS inhibition.
Table 2: Influence of Modifying Groups on Inhibitor Properties
Structural Feature | Effect on Solubility | Effect on NOS Binding Affinity | Impact on Isoform Selectivity |
---|---|---|---|
Di(p-hydroxyazobenzene-p'-sulfonate) | ↑↑↑ Aqueous solubility | ↑ Binding through surface interactions | Modulates isoform preference |
Dihydrochloride salt | ↑ Solubility | Minimal beyond core structure | Limited selectivity |
Unmodified dimethylarginine | ↓↓↓ Low solubility | ↓ Binding affinity | Non-selective |
Acetylated derivative | ↑ Organic solvent solubility | ↓ Binding due to steric hindrance | Variable selectivity |
The molecular weight expansion to 758.82 g/mol (from 202.25 g/mol for dimethylarginine dihydrochloride) significantly reduces membrane permeability, effectively restricting the inhibitor's action to extracellular compartments unless deliberate delivery mechanisms are employed [6] [8] [9]. This property makes it particularly valuable for studying paracrine nitric oxide signaling without confounding intracellular effects. The extended conjugated system provided by the azobenzene groups creates a distinctive chromophore with strong absorbance at 320-350 nm, enabling direct spectrophotometric quantification of inhibitor concentrations in complex biological matrices without derivatization [2] [4].
Table 3: Key Structural and Chemical Properties of NG,NG'-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt
Property | Value/Specification | Significance |
---|---|---|
Molecular Formula | C8H18N4O2•2C12H10N2O4S | Complex salt structure |
Molecular Weight | 758.82 g/mol | Increased size for extracellular restriction |
CAS Number | 102783-24-4, 1266235-58-8 | Unique identifier |
Purity | ≥99% (TLC), ≥97% | Analytical grade for research |
Solubility | 10 mg/mL in methanol | Suitable for experimental solutions |
Storage Conditions | Room temperature, hygroscopic | Stability considerations |
SMILES | CNC(=NC)NCCCC@@HN.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O | Representation of stereochemistry |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8